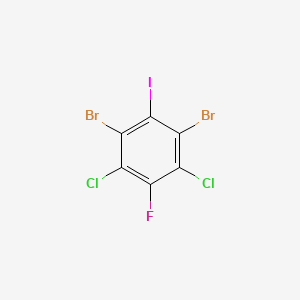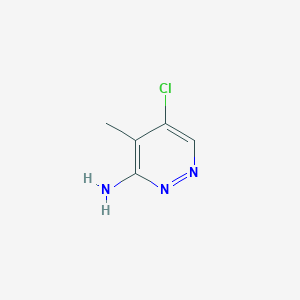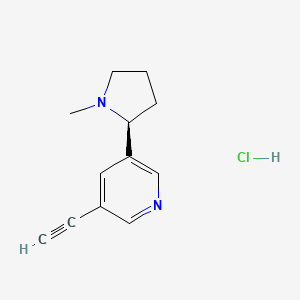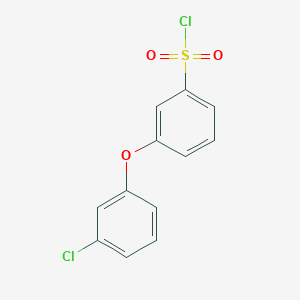
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6Br2Cl2FI. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method includes the use of bromine and chlorine reagents to introduce the respective halogen atoms onto a fluoroiodobenzene precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
Diazotization: Conversion of aniline derivatives to diazonium salts.
Sandmeyer Reaction: Replacement of diazonium group with halogens using copper(I) halides.
Halogen Exchange: Introduction of additional halogen atoms through halogen exchange reactions under controlled conditions.
化学反応の分析
Types of Reactions
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, chlorine, iodine.
Coupling Reactions: Palladium catalysts, boronic acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene involves its reactivity with various reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo oxidative addition, reductive elimination, and other reactions facilitated by its halogen substituents. These reactions often involve transition metal catalysts, such as palladium, which mediate the formation and cleavage of carbon-halogen bonds.
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-3,5-dichloro-4-fluoroaniline
- 1,4-Dibromo-2,5-difluorobenzene
- 2,5-Dibromo-3,4-difluorothiophene
Uniqueness
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is unique due to the combination of five different halogen atoms on a single benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications that require selective halogenation and functionalization.
特性
分子式 |
C6Br2Cl2FI |
|---|---|
分子量 |
448.68 g/mol |
IUPAC名 |
1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene |
InChI |
InChI=1S/C6Br2Cl2FI/c7-1-3(9)5(11)4(10)2(8)6(1)12 |
InChIキー |
PTBWOPPWWXNXPZ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)





![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)

![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)


![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
